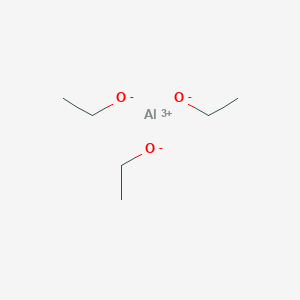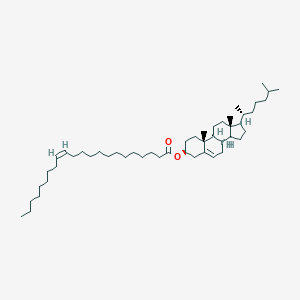
Éthanol, sel d'aluminium
Vue d'ensemble
Description
Ethanol, aluminum salt, also known as aluminum triethoxide, is a compound formed by the reaction of aluminum and ethanol . It is an organoaluminum compound . The reaction is fairly slow at room temperature, particularly if the aluminum is anodized .
Synthesis Analysis
The reaction of aluminum and ethanol forms aluminum triethoxide . Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country . The study of ethanol synthesis and the catalytic transformation of ethanol to lighter olefins such as ethylene and propylene is presented in this review .
Molecular Structure Analysis
The molecular formula of Ethanol, aluminum salt is C6H15AlO3 . The InChI representation of the molecule is InChI=1S/3C2H5O.Al/c31-2-3;/h32H2,1H3;/q3*-1;+3 .
Chemical Reactions Analysis
The reaction of aluminum and ethanol forms aluminum triethoxide . In the presence of any moisture, it decomposes into aluminum hydroxide and ethanol . The reaction is fairly slow at room temperature, particularly if the aluminum is anodized .
Physical And Chemical Properties Analysis
The molecular weight of Ethanol, aluminum salt is 162.16 g/mol .
Applications De Recherche Scientifique
Tolérance au Stress Thermique chez les Plants de Tomate
Contexte : L'éthanol s'est révélé être un domaine prometteur dans la recherche agricole. Des études antérieures ont démontré qu'un prétraitement avec une faible concentration d'éthanol améliore la tolérance au stress abiotique chez diverses plantes.
Application : Chez la tomate (Solanum lycopersicon L.), le traitement à l'éthanol induit une tolérance au stress thermique. Des plantules du cultivar de tomate 'Micro-Tom' ont été prétraitées avec une solution d'éthanol, puis soumises à un stress thermique. Les plantes prétraitées à l'éthanol ont présenté des taux de survie plus élevés et un plus grand nombre de fruits par rapport aux plantes témoins traitées à l'eau. L'analyse du transcriptome a révélé des gènes différentiellement exprimés liés à la réponse au stress dans les pousses, les racines et les fruits verts mûrs des plantes prétraitées à l'éthanol. L'analyse du métabolome a montré des teneurs modifiées en divers métabolites, notamment des sucres comme le tréhalose, le saccharose, le glucose et le fructose. Ceci suggère que la tolérance au stress thermique induite par l'éthanol chez la tomate est principalement due à l'expression accrue de gènes liés au stress codant pour des protéines abondantes de l'embryogenèse tardive (LEA), des enzymes d'élimination des espèces réactives de l'oxygène (ROS) et une néoglucogenèse activée .
Nanocarburation à base d'éthanol avec de l'aluminium (Al) et de l'aluminium revêtu de nickel (Ni-Al)
Contexte : Les nanocarbrants constituent un domaine de recherche passionnant, visant à améliorer l'efficacité de la combustion et les propriétés des carburants traditionnels.
Application : Les chercheurs ont étudié les caractéristiques de combustion de nanocarbrants à base d'éthanol incorporant des nanoparticules d'aluminium (Al) et d'aluminium revêtu de nickel (Ni-Al). En faisant varier les concentrations d'Al et de Ni-Al, ils ont exploré comment ces nanocarbrants affectent le comportement de la combustion, les propriétés thermophysiques et les performances globales. Comprendre ces caractéristiques peut conduire à l'amélioration des formulations de carburant pour diverses applications .
Atténuer la Toxicité Saline dans le Soja grâce au Traitement à l'Éthanol
Contexte : Le stress salin affecte négativement la croissance et le rendement des cultures. Le traitement à l'éthanol a été étudié comme une stratégie potentielle pour atténuer la toxicité saline.
Application : Chez le soja, le traitement à l'éthanol améliore les réponses physiologiques et biochimiques pour contrer le stress salin. Les chercheurs ont constaté que les plants de soja traités à l'éthanol présentaient une tolérance accrue à la salinité. Cet effet a été observé en termes de dommages oxydatifs réduits, d'activité accrue des enzymes antioxydantes et d'une meilleure santé générale des plantes. Le traitement à l'éthanol pourrait être une approche précieuse pour améliorer la résilience des cultures dans les environnements salins .
Mécanisme D'action
Target of Action
The primary targets of ethanol and aluminum salts are different. Ethanol primarily targets the brain’s neurons, altering their membranes as well as their ion channels, enzymes, and receptors . It also binds to GABA, glycine, NMDA receptors and modulates their effects . On the other hand, aluminum salts, such as those used in vaccines, are known to boost the immune response .
Mode of Action
Ethanol interacts with its targets, primarily neurons, causing changes in their function . It is also metabolized by the hepatic enzyme alcohol dehydrogenase . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response . They form a pro-inflammatory response by tissue-resident macrophages .
Biochemical Pathways
Ethanol is metabolized in the body through several biochemical pathways. The primary pathway involves its oxidation to acetaldehyde by alcohol dehydrogenase, and then further oxidation to acetic acid by aldehyde dehydrogenase . Aluminum salts, on the other hand, are involved in immune response pathways .
Pharmacokinetics
The pharmacokinetics of ethanol involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver and excreted through the lungs, kidneys, and skin . Information on the pharmacokinetics of aluminum salts is limited.
Result of Action
The action of ethanol results in changes in the central nervous system, leading to effects such as relaxation, decreased inhibition, and impaired motor function . Chronic use can lead to liver disease and other health problems . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response, leading to better protection against the disease .
Action Environment
The action of ethanol and aluminum salts can be influenced by various environmental factors. For ethanol, factors such as the presence of food in the stomach can affect its absorption . For aluminum salts, the formulation of the vaccine and the presence of other adjuvants can influence their efficacy .
Analyse Biochimique
Biochemical Properties
Ethanol, aluminum salt, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial for the metabolism of ethanol in the body . Additionally, ethanol, aluminum salt, can interact with aluminum-binding proteins, which can influence the stability and function of these proteins . These interactions highlight the compound’s role in modulating biochemical pathways and enzyme activities.
Cellular Effects
Ethanol, aluminum salt, has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, ethanol exposure has been shown to reduce mitochondrial membrane integrity, leading to increased reactive oxygen species (ROS) production and altered carbon metabolism in yeast cells . Furthermore, ethanol can increase membrane fluidity and disrupt protein positioning within membranes, impacting cellular homeostasis . These effects underscore the compound’s potential to modulate cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of ethanol, aluminum salt, involves several key interactions at the molecular level. Ethanol molecules can adsorb onto aluminum surfaces, with the hydroxyl group playing a crucial role in this process . This adsorption can lead to the decomposition of hydroxyl groups and the formation of aluminum triethoxide. Additionally, ethanol can interact with aluminum-containing adjuvants, enhancing antigen presentation and immune responses . These molecular interactions highlight the compound’s ability to influence biochemical pathways and immune functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethanol, aluminum salt, can change over time. The stability and degradation of the compound are influenced by various factors, including storage conditions and the presence of preservatives . For example, ethanol concentration in blood samples can decrease over time, especially when stored at room temperature . These temporal changes can impact the compound’s effectiveness and reliability in experimental settings.
Dosage Effects in Animal Models
The effects of ethanol, aluminum salt, vary with different dosages in animal models. At lower doses, the compound may have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, aluminum-induced neurotoxicity and cognitive impairment have been observed in animal models, with ethanol extracts showing potential protective effects . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
Ethanol, aluminum salt, is involved in several metabolic pathways. Ethanol is primarily metabolized in the liver through the action of alcohol dehydrogenase and acetaldehyde dehydrogenase, leading to the formation of acetic acid . This metabolic pathway is crucial for the detoxification of ethanol in the body. Additionally, aluminum can interact with various metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of ethanol, aluminum salt, within cells and tissues involve various transporters and binding proteins. Ethanol can diffuse freely across cellular membranes, while aluminum may require specific transporters for cellular uptake . The distribution of the compound can affect its localization and accumulation within different tissues, influencing its overall biological activity.
Subcellular Localization
Ethanol, aluminum salt, exhibits specific subcellular localization patterns that can affect its activity and function. For instance, ethanol can localize to cellular membranes, influencing membrane fluidity and protein interactions . Aluminum, on the other hand, can be compartmentalized within vacuoles or other organelles, affecting cellular homeostasis and metabolic processes . These localization patterns highlight the compound’s ability to modulate subcellular functions and biochemical pathways.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ethanol, aluminum salt can be achieved through the reaction of aluminum with ethanol in the presence of a catalyst.", "Starting Materials": [ "Aluminum", "Ethanol", "Catalyst (such as hydrochloric acid or sulfuric acid)" ], "Reaction": [ "Add the catalyst to a flask containing ethanol.", "Add small pieces of aluminum to the flask and stir the mixture.", "Heat the flask and continue stirring until the aluminum has completely dissolved.", "Filter the mixture to remove any impurities.", "Allow the mixture to cool and then evaporate the solvent to obtain the Ethanol, aluminum salt product." ] } | |
Numéro CAS |
555-75-9 |
Formule moléculaire |
C2H6AlO |
Poids moléculaire |
73.05 g/mol |
Nom IUPAC |
aluminum;ethanolate |
InChI |
InChI=1S/C2H6O.Al/c1-2-3;/h3H,2H2,1H3; |
Clé InChI |
LIYILTXDOBZLIO-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].[Al+3] |
SMILES canonique |
CCO.[Al] |
Point d'ébullition |
200 °C @ 6-8 mm Hg; 175-180 °C @ 3 mm Hg |
Color/Form |
Liquid Liquid, condenses to a solid |
Densité |
1.142 @ 20 °C / 0 °C |
melting_point |
140 °C ... slowly solidifies to a whole white solid |
Autres numéros CAS |
555-75-9 |
Description physique |
Colorless liquid; [Hawley] Slowly solidifies to white solid; Decomposes in water; [Merck Index] Insoluble in water, but slightly soluble in benzene and ether; [HSDB] Off-white powder; [MSDSonline] |
Pictogrammes |
Flammable; Corrosive |
Durée de conservation |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Solubilité |
Slightly sol in hot xylene, chlorobenzene, high boiling solvents INSOL IN ALCOHOL; SLIGHTLY SOL IN BENZENE, ETHER |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B213112.png)











